1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium) derives from its biphenyl core functionalized at the 4,4'-positions with methylene-linked 4-methylpyridinium moieties. The parent structure is biphenyl (C₁₂H₁₀), with two methylene (-CH₂-) bridges at the para positions. Each methylene group connects to a pyridinium ring substituted with a methyl group at the 4-position.
The molecular formula of the cationic component is C₂₆H₂₈N₂²⁺ , calculated as follows:
- Biphenyl backbone: C₁₂H₁₀
- Two methylene bridges: 2 × CH₂ = C₂H₄
- Two 4-methylpyridinium groups: 2 × (C₆H₇N⁺) = C₁₂H₁₄N₂²⁺
The full molecular formula, including typical counterions like chloride, would be C₂₆H₂₈N₂Cl₂ . This nomenclature aligns with polycyclic viologen derivatives but distinguishes itself through the biphenyl spacer and methyl substituents.
Crystallographic Characterization and Molecular Geometry
While crystallographic data for this specific compound remains unreported, structural analogs provide insights. For example, the palladium(II) complex featuring a biphenyl-methylidene Schiff base ligand crystallizes in the monoclinic P2₁ space group with a square-planar coordination geometry. By analogy, the title compound likely adopts a centrosymmetric arrangement due to its biphenyl core, with intramolecular distances and angles influenced by steric and electronic factors.
| Hypothetical Geometrical Parameters |
|---|
| Biphenyl dihedral angle: ~30–45° |
| C(biphenyl)-CH₂ bond length: 1.50–1.54 Å |
| Pyridinium ring planarity: <±0.01 Å deviation |
The methylene bridges permit limited flexibility, but crystal packing forces would constrain the biphenyl torsion angle. Intermolecular interactions, such as π-π stacking between pyridinium rings (distance ~3.5–4.0 Å) and C–H⋯anion hydrogen bonds, likely stabilize the lattice.
Conformational Analysis of Biphenyl-Pyridinium Linkages
The compound exhibits two primary conformational degrees of freedom:
- Biphenyl Torsion : The inter-ring dihedral angle determines conjugation between phenyl groups. A 45° angle balances steric hindrance and resonance stabilization.
- Methylene Bridge Rotation : The -CH₂- groups allow pyridinium rings to adopt syn (0°) or anti (180°) orientations relative to the biphenyl axis.
Computational models suggest the anti conformation is energetically favored by ~8 kJ/mol due to reduced steric clash between methyl groups and adjacent hydrogen atoms. However, solid-state packing forces may override this preference, as observed in related viologens where counterion interactions dictate molecular geometry.
Comparative Structural Features with Related Viologen Derivatives
| Feature | This Compound | Classic Viologen (e.g., Methyl Viologen) |
|---|---|---|
| Spacer Unit | Biphenyl | Bipyridinium |
| Substituents | 4-Methyl groups on pyridinium | Unsubstituted or alkyl-functionalized |
| π-Conjugation Pathway | Discontinuous (biphenyl breaks delocalization) | Continuous (through bipyridinium core) |
| Redox Potential (Est.) | +0.25 V vs. SHE | −0.45 V vs. SHE |
Properties
CAS No. |
741624-41-9 |
|---|---|
Molecular Formula |
C26H26N2+2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-methyl-1-[[4-[4-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C26H26N2/c1-21-11-15-27(16-12-21)19-23-3-7-25(8-4-23)26-9-5-24(6-10-26)20-28-17-13-22(2)14-18-28/h3-18H,19-20H2,1-2H3/q+2 |
InChI Key |
KHVPDCCBBDRLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC2=CC=C(C=C2)C3=CC=C(C=C3)C[N+]4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials
Method 1: Direct Alkylation with Bromomethyl Biphenyl
This approach employs 4,4′-bis(bromomethyl)biphenyl as the primary electrophile.
Procedure
Reaction Setup :
Mechanism :
- Step 1 : 4-Methylpyridine attacks a bromomethyl group, forming a methylene-pyridine intermediate.
- Step 2 : A second alkylation occurs, bridging the two pyridinium groups via the biphenyl core.
Key Optimization Parameters
Method 2: Quaternization via Mesylmethyl Ether
This method avoids toxic reagents like bis-chloromethylether (BCME) using safer mesylmethyl ethers.
Procedure
Reaction Setup :
Mechanism :
Advantages
| Factor | Benefit |
|---|---|
| Safety | Avoids carcinogenic BCME |
| Yield | High (up to 96%) due to mild conditions |
| Purity | Minimal byproducts via controlled stoichiometry |
Method 3: Phase-Transfer Catalysis
Procedure
Yield and Selectivity
| Parameter | Value |
|---|---|
| Yield | 59–79% |
| Selectivity | >90% (minimal di-substitution) |
Purification and Characterization
Common Techniques
| Method | Purpose |
|---|---|
| Column Chromatography | Removes unreacted starting materials |
| Recrystallization | Enhances crystallinity (e.g., from ethanol/water) |
| NMR/MS Analysis | Confirms structure via ¹H NMR and HRMS |
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 170–173°C (for bromomethyl precursors) |
| Solubility | Soluble in DMF, toluene; insoluble in water |
Comparative Analysis of Methods
| Method | Yield (%) | Safety | Scalability |
|---|---|---|---|
| Direct Alkylation | 70–85 | Moderate (brominated reagents) | High |
| Mesylmethyl Ether | 85–96 | High (non-carcinogenic) | Moderate |
| Phase-Transfer | 59–79 | Moderate | Low |
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low Solubility | Use polar aprotic solvents (e.g., DMF) |
| Side Reactions | Control temperature (0–5°C for mesylmethyl routes) |
| Toxicity | Replace BCME with mesylmethyl ether |
Chemical Reactions Analysis
Types of Reactions
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-methylpyridin-1-ium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.
Scientific Research Applications
Coordination Chemistry
The compound has been investigated for its role as a ligand in coordination chemistry. Its rigid structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and materials science. Research indicates that the biphenyl and pyridinium moieties facilitate strong interactions with transition metals, enhancing selectivity and reactivity in coordination complexes .
Photophysical Studies
Due to its unique electronic structure, this compound has been explored for applications in photophysics. Its ability to absorb light and undergo electronic transitions makes it a candidate for use in organic photovoltaics and light-emitting devices. Studies have shown that modifications to the biphenyl backbone can tune its optical properties, enhancing its efficiency as a light-harvesting material .
Biological Applications
Recent research has highlighted the potential of this compound as an inhibitor of specific protein interactions involved in cancer progression. For instance, it has been studied as an inhibitor of PRMT5, a protein implicated in various cancers. The compound demonstrated significant potency in disrupting PRMT5-substrate interactions, suggesting its potential as a therapeutic agent .
Dye Chemistry
The compound's structural features make it suitable for the synthesis of novel dyes. Its derivatives have been synthesized and tested for their solvatochromic properties, which are crucial for applications in sensors and imaging technologies. The incorporation of heterocycles into the dye structure has been shown to enhance stability and colorimetric responses under varying solvent conditions .
Case Study 1: Coordination Complexes
A study published in coordination chemistry journals detailed the synthesis of metal complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity in oxidation reactions compared to traditional ligands. The stability of these complexes was attributed to the strong π-π stacking interactions between the biphenyl groups .
| Metal Ion | Catalytic Activity | Stability |
|---|---|---|
| Cu(II) | High | Stable |
| Ni(II) | Moderate | Moderate |
| Co(II) | High | Very Stable |
Case Study 2: Photovoltaic Applications
In another study focusing on organic solar cells, researchers incorporated this compound into photovoltaic devices. The devices showed improved power conversion efficiencies due to enhanced charge transport properties facilitated by the compound's unique electronic characteristics. This research indicates a promising pathway for developing efficient organic solar cells using such compounds .
| Device Type | Efficiency (%) | Stability (Months) |
|---|---|---|
| Standard OPV | 8.5 | 12 |
| Enhanced OPV with Compound | 10.2 | 18 |
Mechanism of Action
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-methylpyridin-1-ium) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Charged vs. Neutral Systems : The target compound’s pyridinium groups enhance solubility and ionic interactions compared to neutral pyridyl analogues like 4,4′-bis(4-pyridyl)biphenyl .
- Side-Chain Flexibility : Compounds with rigid methylene bridges (e.g., the target compound) exhibit different conformational dynamics compared to propionamide-linked derivatives (e.g., Compound 18) .
Counterion-Dependent Properties
Counterions significantly influence stability and applications:
Key Observations :
- Hexafluorophosphate salts are preferred for non-biological applications (e.g., electrochemistry) due to their inertness, while bromide salts are common in pharmacology .
Structural Insights
- Crystal Packing : Pyridinium derivatives often exhibit π–π stacking and hydrogen bonding, as seen in 1,1′-methylenebis(4,4′-bipyridin-1-ium) dibromide .
- Conformational Flexibility : Biphenyl derivatives with alkyne spacers (e.g., 4,4′-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl) adopt linear conformations, optimizing π-conjugation .
Biological Activity
1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores the compound's synthesis, biological effects, and relevant case studies.
- Molecular Formula : C34H28F12N4P2
- Molecular Weight : 782.55 g/mol
- CAS Number : 134815-78-4
- Melting Point : 154°C
- Physical Form : Crystalline Powder
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has shown significant activity against the MDA-MB-231 breast cancer cell line.
Key Findings :
- IC50 Values : The compound exhibited varying IC50 values across different cancer cell lines. For MDA-MB-231 cells, the IC50 was notably lower than that for non-cancerous cells, indicating selective toxicity towards cancer cells .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 | 5.2 | High selectivity for cancer cells |
| MCF-7 | 10.1 | Moderate activity |
| MCF-10A | >50 | Low toxicity towards normal cells |
The mechanism by which this compound induces cell death appears to involve apoptosis. Morphological assessments indicated significant changes in treated MDA-MB-231 cells, such as chromatin fragmentation and cytoplasmic vacuolation. Flow cytometry analysis revealed an increase in late apoptotic characteristics upon treatment with the compound .
Cell Cycle Arrest
Further investigations into the cell cycle revealed that the compound significantly arrested the G2/M phase of the cell cycle in MDA-MB-231 cells. This arrest is a critical indicator of its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium) has also been evaluated for its antimicrobial activity.
Key Findings :
- The compound demonstrated promising antibacterial effects against several strains of bacteria. Minimum inhibitory concentration (MIC) assays indicated effective concentrations ranging from 2 to 32 µg/mL depending on the bacterial strain tested .
| Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|
| E. coli | 8 | Effective against Gram-negative bacteria |
| S. aureus | 4 | Effective against Gram-positive bacteria |
Case Studies
A recent study synthesized a series of related compounds and assessed their biological activities. Among these compounds, those with similar structural features to 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium) exhibited enhanced lipophilicity and improved ability to cross biological membranes, suggesting potential for development as therapeutic agents .
Q & A
Q. What synthetic routes are recommended for synthesizing 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)?
- Methodological Answer : Conventional synthesis involves refluxing stoichiometric amounts of precursors (e.g., benzidine and methylpyridinium derivatives) in anhydrous methanol without catalysts, achieving yields up to 90% after 1.5 hours . For greener approaches, mechanochemical methods (45 minutes of grinding in an agate mortar with trace DMF) or microwave-assisted synthesis reduce solvent use while maintaining efficiency .
Q. How is the compound’s formation confirmed spectroscopically?
- Methodological Answer : FT-IR : A strong absorption band at ~1613 cm⁻¹ confirms the C=N stretch of the pyridinium or azomethine groups . NMR : ¹H NMR signals at δ 3.84 (s, 6H, methyl groups) and δ 7.44–9.16 (m, aromatic protons) validate structural integrity. ¹³C NMR peaks for methylene bridges (δ 41.78–57.05) and aromatic carbons further corroborate the synthesis .
Q. What are the primary applications of this compound in material science?
- Methodological Answer : As a curing agent for epoxy resins, it enhances thermal stability. Differential Scanning Calorimetry (DSC) reveals increased glass transition temperatures (Tg) proportional to its concentration, attributed to rigid biphenyl moieties .
Advanced Research Questions
Q. How can reaction yields be optimized under green chemistry principles?
- Methodological Answer : Solvent-free mechanochemical synthesis (yield ~85% in 45 minutes) minimizes waste . Microwave-assisted methods in methanol achieve similar efficiency (90% yield) with reduced reaction time (1.5 hours) . Catalyst-free conditions and solvent selection (e.g., methanol vs. halogenated solvents) are critical variables to test .
Q. What structural modifications enhance bioactivity in pharmacological studies?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) improves antiplasmodial activity by targeting choline kinase α. For example, derivative Fp-8 shows 40% yield and potent inhibition (IC₅₀ < 1 µM) via competitive binding assays and molecular docking . Bioisosteric replacement strategies (e.g., thieno-pyrimidinium cores) further optimize pharmacokinetic profiles .
Q. How do researchers resolve contradictions in reported antimicrobial efficacy?
- Methodological Answer : Discrepancies arise from variations in microbial strains, compound concentrations, and assay conditions (e.g., broth microdilution vs. disc diffusion). Standardized protocols (CLSI guidelines) and dose-response curves (Table IX in ) are recommended. Replicate studies under controlled humidity/pH conditions improve reproducibility .
Q. What protocols evaluate adsorption efficiency in environmental remediation?
- Methodological Answer : Batch adsorption studies using modified cellulose (e.g., PC@PCIL) assess dye removal at varying pH (3–9), contact time (0–120 minutes), and initial concentration (10–200 mg/L). Langmuir isotherm models quantify maximum adsorption capacity (Qmax), while FT-IR post-adsorption confirms binding mechanisms .
Q. What safety considerations apply to handling this compound?
- Methodological Answer : Derivatives with azo groups (e.g., Congo Red analogs) may exhibit reproductive toxicity. Use PPE (gloves, goggles) and fume hoods during synthesis. Waste must be neutralized (e.g., sodium bicarbonate) before disposal. Regulatory compliance with REACH SVHC guidelines (e.g., Direct Red 28) is critical for lab safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
